N-(4-Sulfamoylphenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide N-(4-Sulfamoylphenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 727360-05-6
VCID: VC0484646
InChI: InChI=1S/C17H19N3O3S/c18-24(22,23)15-9-7-14(8-10-15)19-17(21)12-20-11-3-5-13-4-1-2-6-16(13)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,21)(H2,18,22,23)
SMILES: C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.4g/mol

N-(4-Sulfamoylphenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide

CAS No.: 727360-05-6

Main Products

VCID: VC0484646

Molecular Formula: C17H19N3O3S

Molecular Weight: 345.4g/mol

N-(4-Sulfamoylphenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide - 727360-05-6

CAS No. 727360-05-6
Product Name N-(4-Sulfamoylphenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Molecular Formula C17H19N3O3S
Molecular Weight 345.4g/mol
IUPAC Name 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Standard InChI InChI=1S/C17H19N3O3S/c18-24(22,23)15-9-7-14(8-10-15)19-17(21)12-20-11-3-5-13-4-1-2-6-16(13)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,21)(H2,18,22,23)
Standard InChIKey YSRIFDOVUXMIOT-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Canonical SMILES C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Solubility 19.1 [ug/mL]
PubChem Compound 2817019
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator